6-Methoxy-2-(4-nitrobenzoyl)pyridine
Overview
Description
6-Methoxy-2-(4-nitrobenzoyl)pyridine, commonly known as MNBP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine and biochemistry.
Scientific Research Applications
Nitration Studies
The nitration process of related pyridine compounds, such as 2-methoxy-3-hydroxypyridine, has been explored. This study provides insights into the positional preference of the nitro group in the pyridine ring, which is relevant for understanding the chemical behavior of 6-Methoxy-2-(4-nitrobenzoyl)pyridine (Smirnov et al., 1971).
Synthesis and Characterization
The synthesis and characterization of similar compounds, like 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine, provide valuable insights. This research discusses the methods and intermediate compounds involved in synthesizing complex pyridine derivatives, which are crucial for comprehending the synthesis pathways of 6-Methoxy-2-(4-nitrobenzoyl)pyridine (Liu Tian-yu, 2010).
Structural Analysis
Research on p-nitrobenzoyl aminopyridine derivatives, like those involving 2-, 4-, and 6-aminonicotinic acid, provides insights into the structural aspects of similar compounds. This helps in understanding the molecular configuration and potential applications of 6-Methoxy-2-(4-nitrobenzoyl)pyridine (Smrčková et al., 1994).
Application in Material Science
The use of related compounds, such as 2,6-bis(4-nitrobenzamido)pyridine, in the synthesis of poly(amide imide amide)s demonstrates the potential of 6-Methoxy-2-(4-nitrobenzoyl)pyridine in material science. These materials exhibit high thermal stability and enhanced solubility, indicating potential applications in high-performance polymers (Mehdipour-Ataei & Taremi, 2011).
X-ray Mapping and Crystallography
Studies on the crystal structure determination of similar compounds, like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, can shed light on the structural properties of 6-Methoxy-2-(4-nitrobenzoyl)pyridine. X-ray mapping and crystallography help in understanding the molecular geometry and interaction within the crystal lattice, which is crucial for potential pharmaceutical or material science applications (Rybakov et al., 2001).
properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-12-4-2-3-11(14-12)13(16)9-5-7-10(8-6-9)15(17)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYEEYHNJCSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-nitrobenzoyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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